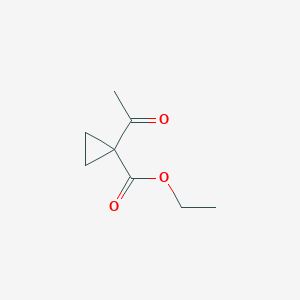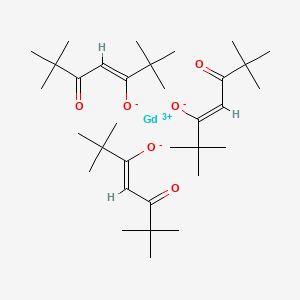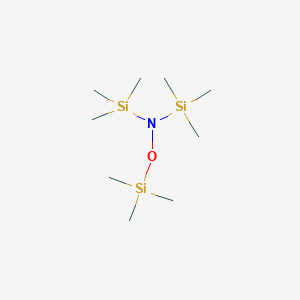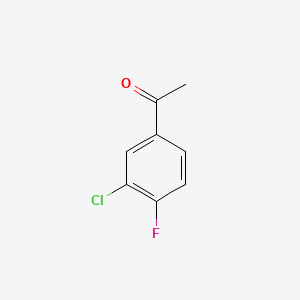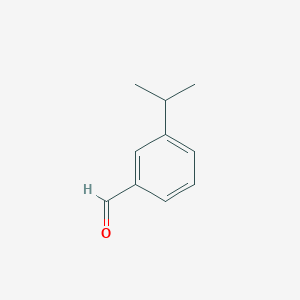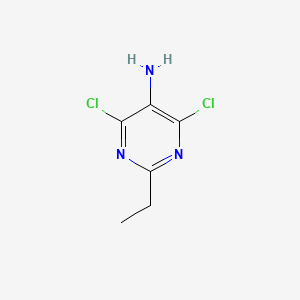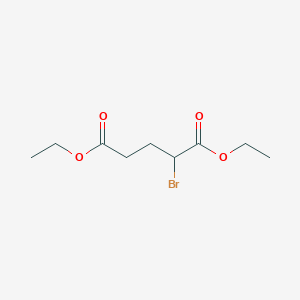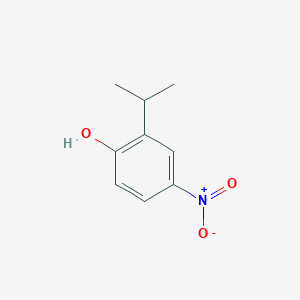![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]Bradykinin CAS No. 64695-06-3](/img/structure/B1580625.png)
[Leu8,des-Arg9]Bradykinin
Übersicht
Beschreibung
“[Leu8,des-Arg9]bradykinin” is a peptide used as a bradykinin-1 receptor (B1R) antagonist . It is frequently compared with the B1 receptor agonist des-Arg9-bradykinin . The peptide is also known as des-Arg9-[Leu8]-Bradykinin acetate salt .
Molecular Structure Analysis
The molecular formula of “this compound” is C41H63N11O10 . Its average mass is 870.007 Da, and its monoisotopic mass is 869.475952 Da .Wissenschaftliche Forschungsanwendungen
Entzündungssignale
[Leu8,des-Arg9]Bradykinin: spielt eine wichtige Rolle im Signalweg der Entzündungsreaktion, der für das Verständnis verschiedener Krankheiten entscheidend ist. Es ist an der Aktivierung des Bradykinin-Rezeptors B2 (B2R) beteiligt, einem G-Protein-gekoppelten Rezeptor. Diese Aktivierung führt zu einer Kaskade von nachgeschalteten Molekülen wie Phospholipasen, Proteinkinase C und sekundären Botenstoffen wie Inositol-1,4,5-trisphosphat, die entscheidend für die Modulation der Produktion von Stickstoffmonoxid oder Prostaglandinen sind .
Angioödem-Forschung
Dieses Peptid wird in der Untersuchung von Angioödemen, insbesondere Bradykinin-vermitteltem Angioödem, eingesetzt. Es hilft, die Pathophysiologie der Erkrankung und die Rolle des Komplementsystems zu verstehen. Antagonisten wie des-[Arg9]-Bradykinin-Leu8 wurden für Rezeptoren entwickelt, die an Angioödemen beteiligt sind, und bieten einen Weg für therapeutische Interventionen .
Funktionen der Gefäßpermeabilität
Die Verbindung ist mit verschiedenen Funktionen der Gefäßpermeabilität verbunden, darunter Thrombose und Blutgerinnung. Es signalisiert über den B2R-Rezeptor, der an verschiedene G-Protein-Familien gekoppelt ist und zur Aktivierung von Signalwegen führt, die an der Gefäßpermeabilität beteiligt sind .
Schmerzmanagement
Im Kontext von chronischen Schmerzen bietet die Rolle von this compound in Signalwegen Einblicke in Schmerzmechanismen. Dies kann zur Entwicklung neuer Schmerzmanagementstrategien führen, insbesondere für Erkrankungen, bei denen Entzündungen ein wichtiger Faktor sind .
Gynäkologie und Geburtshilfe
Die Forschung hat gezeigt, dass this compound zur Regulation der Expression der Prostaglandin-Endoperoxidsynthase 2 in menschlichen Amnionfibroblasten beiträgt. Dies hat Auswirkungen auf das Verständnis der Mechanismen von Geburtstermin und Frühgeburt sowie auf die Rolle von Bradykinin-Peptiden im regulatorischen Netzwerk der Prostaglandin-E2-Synthese .
Krebsforschung
Die von Bradykinin und in Erweiterung davon von this compound vermittelten Signalwege sind an verschiedenen Aspekten der Krebsbiologie beteiligt. Die Signalwege sind an Prozessen wie Entzündungen, Zellproliferation und -migration beteiligt, die bei der Entstehung und Progression von Krebs entscheidend sind .
Wirkmechanismus
Target of Action
[Leu8,des-Arg9]bradykinin is a potent antagonist of the bradykinin B1 receptor (B1R) . The B1R is a G protein-coupled receptor that plays a crucial role in inflammation and pain sensation .
Mode of Action
This compound interacts with the B1R, blocking its activation by agonists such as des-Arg9-bradykinin . This interaction inhibits the downstream signaling pathways activated by B1R, leading to a reduction in inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bradykinin signaling pathway . By blocking the B1R, this compound prevents the activation of this pathway, which normally leads to vasodilation, increased vascular permeability, and the sensation of pain . Additionally, this compound can directly inhibit Ca(2+)- and ATP-sensitive potassium channels .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By blocking the B1R, it prevents the activation of the bradykinin signaling pathway, leading to a decrease in vasodilation, vascular permeability, and pain sensation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance the expression of B1R, potentially increasing the effectiveness of this compound . Additionally, factors such as pH and temperature could affect the stability of the peptide.
Safety and Hazards
Zukünftige Richtungen
Bradykinin, including its biologically active metabolite des-Arg9 bradykinin, has been found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms . This brings bradykinin to the core point as a molecule of immense therapeutic value . Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin-mediated signaling mechanisms involved in pathological conditions .
Biochemische Analyse
Biochemical Properties
[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .
Transport and Distribution
It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPYBBQGHUQNM-YYGRSCHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983334 | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
870.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64695-06-3 | |
| Record name | Bradykinin, leu(8)-des-arg(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


